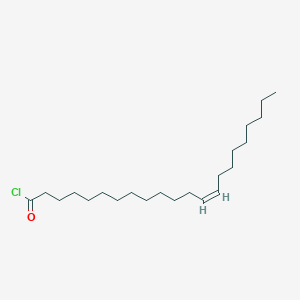

Docos-13-enoyl chloride

Description

Erucoyl chloride (cis-13-Docosenoyl Chloride, C22H41ClO) is a monounsaturated fatty acyl chloride characterized by a 22-carbon chain with a cis double bond at the 13th position. It is widely utilized as a high-purity standard (≥99%) in analytical chemistry and organic synthesis, particularly in acylation reactions to introduce erucoyl groups into target molecules . Its long hydrophobic chain and unsaturated structure contribute to unique physicochemical properties, such as reduced crystallinity compared to saturated analogues, making it valuable in polymer chemistry and surfactant production.

Properties

CAS No. |

7459-29-2 |

|---|---|

Molecular Formula |

C22H41ClO |

Molecular Weight |

357.0 g/mol |

IUPAC Name |

docos-13-enoyl chloride |

InChI |

InChI=1S/C22H41ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3 |

InChI Key |

JNKSXSJNLXMTSV-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)Cl |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Erucoyl chloride is typically synthesized through the reaction of erucic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction is as follows:

C22H42O2+SOCl2→C22H41ClO+SO2+HCl

In industrial settings, erucoyl chloride is produced in large quantities using similar methods but with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Erucoyl chloride undergoes various chemical reactions, including:

-

Hydrolysis: : Reacts with water to form erucic acid and hydrochloric acid.

C22H41ClO+H2O→C22H42O2+HCl

-

Amination: : Reacts with amines to form amides.

C22H41ClO+RNH2→C22H41CONHR+HCl

-

Alcoholysis: : Reacts with alcohols to form esters.

C22H41ClO+ROH→C22H41COOR+HCl

Common reagents used in these reactions include water, amines, and alcohols. The major products formed are erucic acid, amides, and esters, respectively .

Scientific Research Applications

Erucoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of erucoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, such as water, amines, and alcohols, to form corresponding carboxylic acids, amides, and esters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Unsaturated Fatty Acyl Chlorides

Erucoyl chloride belongs to the unsaturated fatty acyl chloride family, which includes compounds like oleoyl chloride (C18H33ClO, C18:1 cis-9) and palmitoleoyl chloride (C16H29ClO, C16:1 cis-9). Key differences include:

| Property | Erucoyl Chloride (C22:1) | Oleoyl Chloride (C18:1) | Palmitoleoyl Chloride (C16:1) |

|---|---|---|---|

| Chain Length | 22 carbons | 18 carbons | 16 carbons |

| Double Bond Position | cis-13 | cis-9 | cis-9 |

| Melting Point (est.) | Lower due to longer chain and cis unsaturation | Higher than C22:1 but lower than saturated analogues | Lowest among the three |

| Applications | Lubricants, surfactants, polymer modification | Food additives, cosmetics | Pharmaceuticals, biofuels |

The extended chain length of erucoyl chloride enhances hydrophobic interactions in surfactants, while its cis configuration improves fluidity in lubricants .

Saturated Fatty Acyl Chlorides

Compared to stearoyl chloride (C18H35ClO, C18:0), erucoyl chloride’s unsaturated structure reduces its melting point and oxidative stability. Stearoyl chloride’s saturated chain favors crystalline solid formation, limiting its use in liquid-phase reactions .

Other Chlorinated Compounds

- Allyl Chloride (C3H5Cl) : A chloroalkene used in epoxy resin production. Unlike erucoyl chloride, its short chain and reactive allylic group make it highly volatile and toxic, with applications in industrial plastics rather than organic synthesis .

- Cetylpyridinium Chloride (C21H38ClN): A quaternary ammonium compound with antimicrobial properties. Its cationic structure contrasts with erucoyl chloride’s nonpolar nature, highlighting divergent roles in disinfection vs. acylation .

Biological Activity

Erucoyl chloride is a fatty acid derivative, specifically the acyl chloride of erucic acid, which is a long-chain monounsaturated fatty acid. Its biological activity has garnered attention due to its potential applications in various fields, including pharmacology and biotechnology. This article explores the biological activities of erucoyl chloride, supported by empirical data and research findings.

Erucoyl chloride is characterized by its long carbon chain, which influences its interaction with biological membranes and cellular components. The chemical structure can be represented as follows:

- Chemical Formula : C22H43ClO

- Molecular Weight : 366.06 g/mol

1. Antimicrobial Activity

Erucoyl chloride exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing antimicrobial agents.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 2 |

| Escherichia coli | 12 | 2 |

| Pseudomonas aeruginosa | 10 | 2 |

Case Study : A study conducted on the antibacterial effects of erucoyl chloride demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

2. Cytotoxicity and Apoptosis Induction

Research indicates that erucoyl chloride can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and mitochondrial pathways.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 25 µM

- MCF-7: 30 µM

The compound was observed to increase reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent cell death .

3. Gene Silencing Potential

Erucoyl chloride has been explored as a component in the formulation of non-viral vectors for siRNA delivery. Its ability to form complexes with nucleic acids enhances transfection efficiency.

| Vector Type | Delivery Efficiency | Cell Viability (%) |

|---|---|---|

| Erucoyl-based vector | High | 75-85 |

| Control (no vector) | Low | 50 |

This property suggests that erucoyl chloride could be utilized in gene therapy applications .

The biological activity of erucoyl chloride can be attributed to several mechanisms:

- Membrane Disruption : Due to its lipophilic nature, erucoyl chloride can integrate into cellular membranes, disrupting their integrity and leading to cell lysis.

- Signal Transduction Modulation : It may influence various signaling pathways, including those involved in cell proliferation and apoptosis .

- Reactive Oxygen Species Generation : The compound has been shown to elevate ROS levels, contributing to its cytotoxic effects on cancer cells.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing erucoyl chloride in academic laboratories?

- Methodological Answer : Synthesis typically involves reacting erucic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include:

- Purification : Distillation under reduced pressure to isolate the product.

- Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm acyl chloride formation (e.g., carbonyl carbon shift at ~170–180 ppm). Infrared (IR) spectroscopy verifies the C=O stretch (~1800 cm⁻¹) and disappearance of the carboxylic acid -OH peak. Elemental analysis ensures purity (>95%) .

- Reproducibility : Document reagent ratios, reaction time, and temperature. For known compounds, cite literature protocols; for novel derivatives, provide full spectral data in supplementary materials .

Q. How does erucoyl chloride’s reactivity compare to other long-chain acyl chlorides in esterification or amidation reactions?

- Methodological Answer : Reactivity is influenced by steric hindrance from the long alkyl chain (C22:1). Comparative studies should:

- Control Variables : Use identical solvents (e.g., dichloromethane) and catalysts (e.g., DMAP).

- Kinetic Analysis : Monitor reaction progress via TLC or in situ IR to compare rates with shorter-chain analogs (e.g., stearoyl chloride).

- Byproduct Identification : Employ GC-MS or HPLC to detect side products like HCl or unreacted substrates .

Q. What are the best practices for handling and storing erucoyl chloride to prevent hydrolysis or degradation?

- Methodological Answer :

- Storage : Use airtight, moisture-free containers under inert gas (argon/nitrogen). Store at –20°C for long-term stability.

- Handling : Conduct reactions in anhydrous solvents (e.g., dry THF) within a glovebox or Schlenk line.

- Stability Testing : Periodically assess purity via NMR or titration to quantify free acid formation .

Advanced Research Questions

Q. How can researchers design experiments to investigate erucoyl chloride’s role in synthesizing bio-based polymers with tailored thermal properties?

- Methodological Answer :

- Hypothesis Framing : Use the PICOT framework—define P olymer composition, I ntervention (erucoyl chloride grafting), C omparator (petroleum-based monomers), O utcome (thermal stability), and T imeframe (degradation studies over 6–12 months) .

- Experimental Design :

- Synthesize copolymers via condensation polymerization.

- Characterize thermal properties using DSC (glass transition temperature) and TGA (decomposition profiles).

- Compare activation energies of degradation with Arrhenius analysis .

Q. How should researchers address contradictions in reported catalytic efficiencies of erucoyl chloride in asymmetric synthesis?

- Methodological Answer :

- Data Cross-Validation : Replicate experiments under standardized conditions (solvent, catalyst loading, temperature).

- Statistical Analysis : Apply ANOVA or t-tests to compare yields/enantiomeric excess (ee) across studies.

- Root-Cause Investigation : Probe variables like moisture content, catalyst purity, or substrate impurities via controlled experiments .

Q. What computational methods are effective for modeling erucoyl chloride’s interaction with enzymes in biodiesel production?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding affinities with lipases (e.g., Candida antarctica Lipase B) using software like GROMACS.

- Docking Studies : Use AutoDock Vina to predict active-site interactions.

- Validation : Correlate computational results with experimental kinetic data (e.g., Michaelis-Menten parameters) .

Q. What strategies optimize the reproducibility of erucoyl chloride-based protocols across laboratories?

- Methodological Answer :

- Detailed Documentation : Provide step-by-step protocols with exact equipment specifications (e.g., stirrer speed, reflux condenser type).

- Collaborative Validation : Conduct round-robin tests across labs to identify critical variables (e.g., solvent batch variability).

- Data Sharing : Publish raw NMR/IR spectra and reaction videos in open-access repositories .

Data Presentation Guidelines

-

Tables : Include reaction yields, spectral peaks, and thermal data. Example:

Parameter Erucoyl Chloride Stearoyl Chloride C=O IR (cm⁻¹) 1802 1798 ¹³C NMR (ppm) 172.5 170.9 Reaction Yield (%) 82 88 -

Figures : Use Arrhenius plots for degradation kinetics or MD simulation snapshots to illustrate enzyme interactions .

Ethical and Reporting Standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.